反式-4-氨基环己烷甲酸乙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

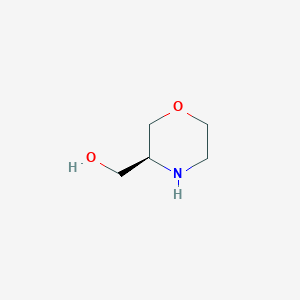

The compound "trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride" is a derivative of cyclohexanecarboxylic acid, which is a key structural motif in various pharmacologically active compounds. The trans configuration indicates that substituents are on opposite sides of the cyclohexane ring, which can significantly affect the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylate derivatives has been described in the literature. For instance, a concise synthesis of a very late antigen-4 (VLA-4) antagonist involved the key intermediate ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, which was obtained through a reductive etherification reaction . This synthesis was achieved in six steps with a 38% overall yield from commercially available materials. Similarly, the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols was accomplished by a series of reactions starting from ethyl p-aminobenzoate, highlighting the versatility of cyclohexanecarboxylate derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylate derivatives has been extensively studied. For example, the crystal and molecular structures of a related anti-ulcer agent were determined by X-ray analysis, revealing a rigid bent-rod-like conformation and dimerization through hydrogen bonding . This structural information is crucial for understanding the interaction of such compounds with biological targets.

Chemical Reactions Analysis

Cyclohexanecarboxylate derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. The synthesis of antidotes for anticholinesterase poisoning involved the conversion of trans-2-aminocyclohexanols into their corresponding hydrochloride salts . Additionally, the preparation of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols involved condensation and ring closure reactions, demonstrating the reactivity of the amino group on the cyclohexane ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylate derivatives are influenced by their molecular structure. The zwitterionic forms of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution were studied, showing that the most stable conformations are staggered forms . The crystal structure of another derivative revealed the presence of intramolecular hydrogen bonding, which can affect solubility and stability . The synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate also contributed to the understanding of the compound's properties through X-ray analysis .

科学研究应用

植物生物学中的乙烯和乙烯抑制剂

乙烯在植物中的作用以及如何通过 1-甲基环丙烯 (1-MCP) 等化合物抑制其作用是重要的研究领域。1-MCP 因其通过抑制乙烯效应来延缓水果、蔬菜和花卉作物的成熟和衰老而闻名。这项研究强调了乙烯抑制剂在农业和植物生物学应用中的潜力,提出了一个类似的背景,其中可能研究或应用“反式-4-氨基环己烷甲酸乙酯盐酸盐”,特别是如果它具有相似的化学性质或作用 (Blankenship & Dole,2003)。

促进植物生长和生物防治

另一个重要的研究领域是使用产生 1-氨基环丙烷-1-羧酸 (ACC) 脱氨酶的植物促生长细菌 (PGPB)。这种酶帮助植物降低乙烯水平,从而促进生长并减少胁迫的影响。这一研究领域强调了化学相互作用在植物生长和胁迫管理中的重要性,提出了类似化合物在增强植物对胁迫和病原体的适应力方面的潜在研究应用 (Naing、Maung 和 Kim,2021)。

催化氧化和化学工业应用

对环己烯催化氧化的研究提供了对工业相关化学品可控和选择性生产的见解。鉴于“反式-4-氨基环己烷甲酸乙酯盐酸盐”可能是合成化学中的前体或中间体,因此了解催化氧化在生产具有不同氧化态的化学品中的机理和应用可能是相关的 (Cao 等人,2018)。

活性化合物的控释

乙烯和 1-MCP 等气态/挥发性化合物的稳定化和控释,用于农业和储存应用,突出了“反式-4-氨基环己烷甲酸乙酯盐酸盐”可能找到应用的研究领域。如果该化合物具有相似的挥发性或可用于控释系统中,则该研究领域可以提供对其潜在应用的见解 (Chen、Chen、Ray 和 Yam,2020)。

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264). If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

属性

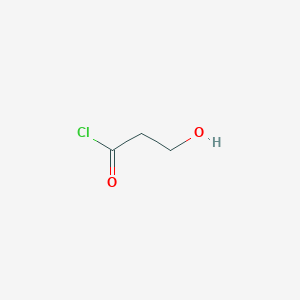

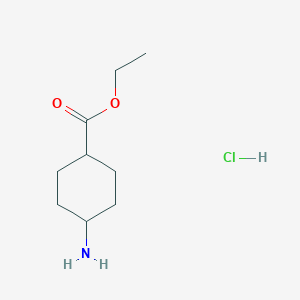

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVSMFHQPMRMLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | |

CAS RN |

90950-09-7, 2084-28-8 |

Source

|

| Record name | 90950-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。